BI-7273: An In-depth Technical Guide to a Dual BRD7/BRD9 Bromodomain Inhibitor
BI-7273: An In-depth Technical Guide to a Dual BRD7/BRD9 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-7273 is a potent, cell-permeable, dual inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7). These proteins are integral components of the mammalian switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets. This document provides a comprehensive technical overview of BI-7273, including its primary targets, mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
BI-7273 is a small molecule inhibitor that selectively targets the bromodomains of BRD9 and BRD7.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene transcription. By occupying the acetyl-lysine binding pocket of BRD9 and BRD7, BI-7273 effectively disrupts their function within the SWI/SNF complex, leading to downstream effects on gene expression and cellular proliferation. This makes BI-7273 a valuable chemical probe for studying the biological roles of BRD9 and BRD7 and a potential starting point for the development of novel therapeutics, particularly in oncology. Notably, BI-7273 has been investigated for its anti-tumor activity in acute myeloid leukemia (AML).
Primary Targets and Mechanism of Action
The primary molecular targets of BI-7273 are the bromodomains of BRD9 and BRD7.[1] These proteins are subunits of distinct SWI/SNF chromatin remodeling complexes. The SWI/SNF complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins.
The bromodomains of BRD9 and BRD7 act as "readers" of the histone code, specifically recognizing acetylated lysine residues on histone tails. This interaction is crucial for anchoring the SWI/SNF complex to specific chromatin regions, facilitating the remodeling process and subsequent transcriptional activation or repression of target genes.
BI-7273 functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 and BRD7 bromodomains with high affinity. This prevents the recognition of acetylated histones, thereby disrupting the recruitment and function of the SWI/SNF complex at target gene loci. The inhibition of BRD9 and BRD7 by BI-7273 has been shown to modulate the transcription of key oncogenes, such as MYC, and to induce anti-proliferative effects in cancer cell lines.[2]
Quantitative Data
The following tables summarize the key in vitro and cellular activities of BI-7273.
Table 1: In Vitro Binding Affinity and Potency of BI-7273
| Target | Assay Type | Parameter | Value (nM) |
| BRD9 | AlphaScreen | IC50 | 19[1] |
| BRD7 | AlphaScreen | IC50 | 117[1] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd | 15[3] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | IC50 | 187[1] |
Table 2: Selectivity Profile of BI-7273
| Bromodomain Family | Target | Assay Type | Parameter | Value (µM) |
| BET | BRD4 | AlphaScreen | IC50 | > 100[1] |
Table 3: Cellular Activity of BI-7273
| Cell Line | Assay Type | Parameter | Value (µM) |
| U2OS | Fluorescence Recovery After Photobleaching (FRAP) | Active Concentration | 1 |
Experimental Protocols
AlphaScreen Assay for BRD9 and BRD7 Inhibition
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of BI-7273 against BRD9 and BRD7 using the AlphaScreen technology.
Materials:
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Recombinant human BRD9 and BRD7 bromodomain proteins (His-tagged)
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Biotinylated histone H3 peptide containing an acetylated lysine
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Streptavidin-coated Donor beads (PerkinElmer)
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Nickel chelate (Ni-NTA) Acceptor beads (PerkinElmer)
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BI-7273
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Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
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384-well microplates (low volume, white)
Procedure:
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Prepare a serial dilution of BI-7273 in assay buffer.
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Add a fixed concentration of the His-tagged bromodomain protein and the biotinylated histone peptide to the wells of the microplate.
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Add the serially diluted BI-7273 to the wells.
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Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
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Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.
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Incubate the plate in the dark for a further period (e.g., 60 minutes) to allow for bead-protein interaction.
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Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of the dissociation constant (Kd) of BI-7273 for the BRD9 bromodomain using ITC.
Materials:
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Recombinant human BRD9 bromodomain protein
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BI-7273
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ITC buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5)
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Isothermal titration calorimeter
Procedure:
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Dialyze the protein extensively against the ITC buffer.
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Dissolve BI-7273 in the final dialysis buffer.
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Load the protein solution into the sample cell of the calorimeter.
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Load the BI-7273 solution into the injection syringe.
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Perform a series of injections of the BI-7273 solution into the protein solution while monitoring the heat change.
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Perform a control titration of BI-7273 into buffer to determine the heat of dilution.
Data Analysis: The heat of dilution is subtracted from the experimental data. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Recovery After Photobleaching (FRAP)
This protocol details the assessment of the cellular target engagement of BI-7273 in U2OS cells expressing GFP-tagged BRD9.
Materials:
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U2OS cells
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Plasmid encoding GFP-BRD9
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Transfection reagent
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BI-7273
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Confocal microscope with a high-power laser for photobleaching
Procedure:
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Seed U2OS cells on glass-bottom dishes.
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Transfect the cells with the GFP-BRD9 plasmid.
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Allow for protein expression for 24-48 hours.
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Treat the cells with BI-7273 at the desired concentration (e.g., 1 µM) or DMSO as a control for a defined period.
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Identify a cell expressing GFP-BRD9 and acquire a pre-bleach image.
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Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
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Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
Data Analysis: The fluorescence intensity in the ROI over time is measured. The recovery curve is then used to determine the mobile fraction and the half-time of recovery (t1/2). An increase in the mobile fraction and a decrease in t1/2 upon treatment with BI-7273 indicate displacement of GFP-BRD9 from chromatin.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of BI-7273 in inhibiting SWI/SNF complex function.
Experimental Workflow
Caption: Workflow for the Fluorescence Recovery After Photobleaching (FRAP) experiment.
